5-amino-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-amino-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione, or commonly referred to as THF-AID, is an indole-based compound that has been studied for its potential applications in various scientific fields. THF-AID is a heterocyclic compound that is composed of an amino group and a furan ring, connected by a methylene bridge. It is a relatively new compound, having been first synthesized in 2018, and its structure has been determined using X-ray crystallography. THF-AID has been studied for its potential to be used as a pharmaceutical, as well as for its use in laboratory experiments.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound 5-amino-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione is involved in the synthesis of tricyclic N-aminoimides, which have unique molecular and crystal structures. This includes the formation of hydrogen bonds and electrostatic interactions between different molecular parts, contributing to our understanding of molecular interactions in similar compounds (Struga et al., 2007).
Development of Novel Derivatives
- Research has focused on developing novel hexahydro-1H-isoindole-1,3(2H)-dione derivatives from similar compounds. This process involves epoxidation and the subsequent reaction with nucleophiles, leading to the synthesis of amino and triazole derivatives (Tan et al., 2016).
Chemical Reactivity and Formation
- Studies have explored the chemical reactivity and formation of 2H-isoindole-4,7-diones through the interaction of α-amino acids with carbonyl compounds, leading to the synthesis of various isoindole derivatives. This contributes to our understanding of the chemical pathways and reactivity of similar isoindole compounds (Schubert-Zsilavecz et al., 1991).
Methodologies in Organic Synthesis
- Research on 4,5,6,7-tetrahydro-2H-isoindoles, a class of compounds closely related to 5-amino-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione, has provided insights into palladium-catalyzed hydride reduction. This highlights the methodological advancements in organic synthesis, particularly in the reduction and oxidation processes of isoindoles (Hou et al., 2007).
Applications in Crystallography
- The compound has been used in the synthesis of dihydropyrimidinone derivatives containing a phthalimide moiety. These synthesized compounds, characterized by spectroscopic methods, contribute to the field of crystallography and molecular characterization (Bhat et al., 2020).
properties
IUPAC Name |
5-amino-2-(oxolan-2-ylmethyl)isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c14-8-3-4-10-11(6-8)13(17)15(12(10)16)7-9-2-1-5-18-9/h3-4,6,9H,1-2,5,7,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYSIUHVAUMLIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387844 |
Source
|
Record name | 5-Amino-2-[(oxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione | |
CAS RN |
434297-53-7 |
Source
|
Record name | 5-Amino-2-[(oxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.